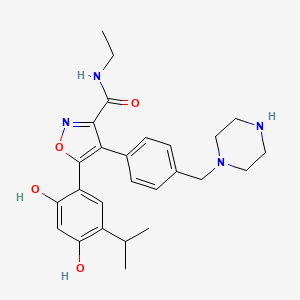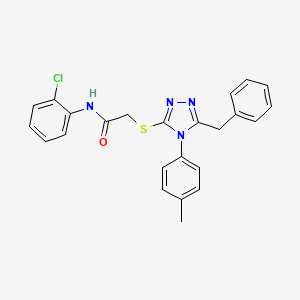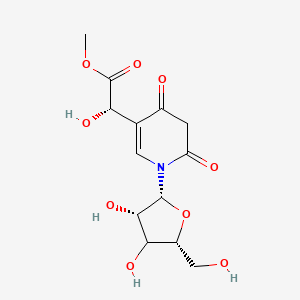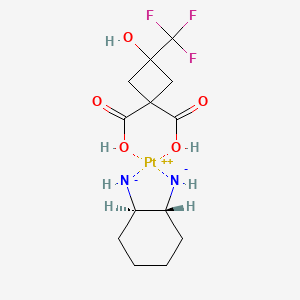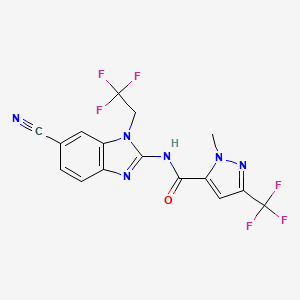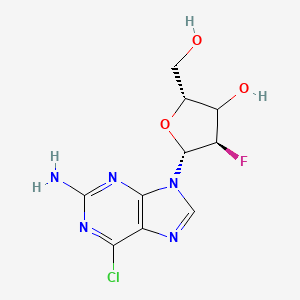
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base with a chlorine atom at the sixth position and an amino group at the second position The sugar moiety is a modified oxolane ring with a fluorine atom at the fourth position and a hydroxymethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized by reacting 2,6-dichloropurine with ammonia to introduce the amino group at the second position.
Fluorination: The fluorine atom is introduced at the fourth position of the oxolane ring through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside analog. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, industrial methods may employ alternative fluorinating agents and catalysts to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine base, potentially reducing the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-formyloxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(2-amino-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of (2R,4R,5R)-5-(2-amino-6-thiopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its interactions with enzymes involved in nucleic acid metabolism. It serves as a tool to investigate the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the treatment of viral infections and certain types of cancer.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties allow for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, interfering with their activity and preventing the synthesis of new nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the fourth position.
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(methyl)oxolan-3-ol: Has a methyl group instead of a hydroxymethyl group at the second position.
(2R,4R,5R)-5-(2-amino-6-bromopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a bromine atom instead of a chlorine atom at the sixth position.
Uniqueness
The presence of both the fluorine atom at the fourth position and the chlorine atom at the sixth position of the purine base makes (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol unique. These substitutions enhance its stability and biological activity, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C10H11ClFN5O3 |
|---|---|
Peso molecular |
303.68 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6?,9-/m1/s1 |
Clave InChI |
YGCKIKLWIYKESC-DANPQCGCSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N=C(N=C2Cl)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)



